

# Application Notes and Protocols: (R)-BINAP in Asymmetric Hydrogenation of Ketones

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-BINAP

Cat. No.: B118723

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## Introduction

Asymmetric hydrogenation of ketones is a cornerstone of modern organic synthesis, providing a direct and efficient route to chiral secondary alcohols, which are pivotal building blocks for pharmaceuticals and other biologically active molecules. Among the privileged ligands for this transformation, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), particularly in its (R)-enantiomeric form, has demonstrated exceptional efficacy. In combination with ruthenium, **(R)-BINAP** forms highly active and enantioselective catalysts capable of reducing a wide array of ketonic substrates with excellent chemical and optical yields.

These application notes provide a comprehensive overview of the use of **(R)-BINAP** in the asymmetric hydrogenation of ketones, including detailed experimental protocols, a summary of catalyst performance, and a mechanistic overview.

## Catalytic System Overview

The most common and effective catalytic system involves a ruthenium(II) precursor, **(R)-BINAP** as the chiral diphosphine ligand, and a chiral 1,2-diamine co-ligand. A base, such as potassium tert-butoxide (t-BuOK), is often required to generate the active RuH species.<sup>[1][2]</sup> The combination of the chiral diphosphine and the chiral diamine allows for a high degree of "chiral tuning," enabling excellent enantioselectivity for a broad range of substrates.<sup>[1]</sup>

## Mechanism of Asymmetric Hydrogenation

The asymmetric hydrogenation of ketones catalyzed by Ru-(**R**)-**BINAP**/diamine complexes is proposed to proceed via a nonclassical metal-ligand bifunctional mechanism.<sup>[3][4][5]</sup> The key steps are outlined below:

- **Pre-catalyst Activation:** The RuCl<sub>2</sub>--INVALID-LINK-- pre-catalyst is activated by a base in an alcohol solvent to form a cationic Ru-hydride species.<sup>[1]</sup>
- **Formation of the Active Catalyst:** The pre-catalyst is converted to the active RuH<sub>2</sub> species in the presence of hydrogen gas.<sup>[1]</sup>
- **Hydrogenation Step:** The hydrogenation of the ketone occurs in the outer coordination sphere of the 18-electron RuH<sub>2</sub> complex. This involves a six-membered pericyclic transition state where a hydride from the ruthenium center and a proton from the NH<sub>2</sub> group of the diamine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively.<sup>[3][4][5]</sup> This concerted step avoids direct coordination of the ketone to the metal center.<sup>[3][4][5]</sup>
- **Catalyst Regeneration:** The resulting ruthenium complex then reacts with hydrogen to regenerate the active RuH<sub>2</sub> catalyst, completing the catalytic cycle.

```
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```
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```

Figure 1: Proposed catalytic cycle for the asymmetric hydrogenation of ketones using a Ru-(**R**)-**BINAP**/diamine catalyst.

## Data Presentation: Performance of (R)-BINAP Catalysts

The following tables summarize the performance of various **(R)-BINAP**-based ruthenium catalysts in the asymmetric hydrogenation of different ketone substrates.

Substrate	Catalyst System	S/C Ratio	H <sub>2</sub> Pressure (atm)	Temp (°C)	Solvent	Time (h)	Yield (%)	ee (%)	Reference
Acetophenone	RuCl <sub>2</sub> [(R)-tolBINAP][(R,R)-DPEN] + t-BuOK	100,000	8	25	2-Propanol	7	100	99 (R)	[1]
Phenyl glyoxal diethyl acetal	RuCl <sub>2</sub> [(S)-tolBINAP][(R)-DMAPEN] + t-BuOK	2,000	-	-	2-Propanol	-	-	96 (R)	[1]
(E)-Chalcone	RuCl <sub>2</sub> [(S)-tolBINAP][(R)-DMAPEN] + t-BuOK	10,000	40	0	2-Propanol	3	99	97 (S)	[1]
1-Tetralone	Ru complex with (R)-XylBIN	-	-	-	-	-	-	>99	[1]

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2,4,4-Trimethyl-2-cyclohexenone	RuCl <sub>2</sub> [rac-tolBINAP][(S,S)-DPEN]	-	-	-	-	-	-	95	[6]	
3-Quinuclidinone	RuBr <sub>2</sub> - - INVALID- LINK-- + Base	100,000	15	-	Ethanol	4	100	88 (R)	[1]	
α-Chloroacetophenone	Ru(OTf) <sub>3</sub> - INVALID- LINK--	1,000	10	-	Methanol	10	-	96 (R)	[1]	
4-Chromanone	MsDP EN- Cp*Ir complex	5,000	15	60	-	24	-	99	[1]	

Table 1: Performance data for the asymmetric hydrogenation of various ketones using BINAP-based catalysts.

## Experimental Protocols

### General Experimental Workflow

The general workflow for a typical asymmetric hydrogenation of a ketone using a Ru-(**R**)-**BINAP** catalyst is as follows:

```
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```

Figure 2: A generalized workflow for asymmetric ketone hydrogenation.

## Protocol 1: Asymmetric Hydrogenation of Acetophenone

This protocol is adapted from the work of Noyori and coworkers.<sup>[1]</sup>

Materials:

- RuCl<sub>2</sub>[(**R**)-toI-BINAP][(R,R)-DPEN] (or prepare in situ)
- Acetophenone
- Potassium tert-butoxide (t-BuOK)
- 2-Propanol (anhydrous)
- Hydrogen gas (high purity)
- Autoclave or high-pressure reactor
- Standard glassware for inert atmosphere techniques

#### Procedure:

- Catalyst Preparation (in situ):
  - In a glovebox, to a Schlenk flask, add  $\text{RuCl}_2$  (e.g.,  $[\text{RuCl}_2(\text{benzene})]_2$ ) and (R)-tolBINAP (1:1 molar ratio).
  - Add anhydrous, degassed 2-propanol and stir at 80 °C for 1 hour.
  - Cool to room temperature and add (R,R)-diphenylethylenediamine (DPEN) (1:1 molar ratio with Ru). Stir for 1 hour to form the pre-catalyst solution.
- Hydrogenation Reaction:
  - In a separate flask, dissolve acetophenone in anhydrous, degassed 2-propanol.
  - Prepare a solution of t-BuOK in 2-propanol.
  - Transfer the acetophenone solution to the autoclave.
  - Add the pre-catalyst solution to the autoclave via cannula under an inert atmosphere. The substrate-to-catalyst (S/C) ratio should be 100,000.
  - Add the t-BuOK solution (typically 2 mol% relative to the substrate).
  - Seal the autoclave, purge with hydrogen gas several times.
  - Pressurize the autoclave to 8 atm with hydrogen gas.
  - Stir the reaction mixture at 25 °C for 7 hours.
- Work-up and Analysis:
  - Carefully vent the autoclave and purge with an inert gas.
  - Quench the reaction by adding a small amount of water.
  - Remove the solvent under reduced pressure.

- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Determine the yield of the crude product.
- Analyze the enantiomeric excess (ee%) by chiral HPLC or GC.

## Protocol 2: Preparation of the $\text{RuH}(\eta^1\text{-BH}_4)[(\text{S})\text{-xylbinap}][(\text{S,S})\text{-dpen}]$ Catalyst

This protocol describes the preparation of a stable RuH pre-catalyst.[\[1\]](#)

Materials:

- $\text{RuCl}_2[(\text{S})\text{-xylbinap}][(\text{S,S})\text{-dpen}]$
- Sodium borohydride ( $\text{NaBH}_4$ )
- Anhydrous solvent (e.g., THF or 2-propanol)
- Standard glassware for inert atmosphere techniques

Procedure:

- Under an inert atmosphere, dissolve  $\text{RuCl}_2[(\text{S})\text{-xylbinap}][(\text{S,S})\text{-dpen}]$  in the chosen anhydrous solvent.
- Add an excess of  $\text{NaBH}_4$  to the solution.
- Stir the mixture at room temperature until the reaction is complete (monitor by TLC or other suitable methods).
- Quench the reaction carefully with water or a dilute acid.
- Extract the product into an organic solvent.



- Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to yield the solid  $\text{RuH}(\eta^1\text{-BH}_4)[(\text{S})\text{-xylbinap}][(\text{S,S})\text{-dpen}]$  complex.
- The complex can be further purified by crystallization if necessary.

This isolated complex can be used for asymmetric hydrogenation in 2-propanol without the need for an additional base.<sup>[1]</sup>

## Substrate Scope and Limitations

The Ru-(**R**)-**BINAP**/diamine catalytic system is effective for a wide range of ketones, including:

- Aromatic ketones: Acetophenone and its derivatives are excellent substrates, typically yielding high enantioselectivities.<sup>[1]</sup>
- $\alpha$ -Functionalized ketones: Ketones with adjacent functional groups, such as  $\alpha$ -amino or  $\alpha$ -alkoxy ketones, are also hydrogenated with high ee.<sup>[1]</sup>
- Unsaturated ketones:  $\alpha,\beta$ -Unsaturated ketones can be selectively hydrogenated at the carbonyl group to afford chiral allylic alcohols.<sup>[1]</sup>
- Heteroaromatic ketones: Ketones containing heterocyclic rings can also be effectively reduced.<sup>[6]</sup>

A limitation of this catalytic system is that simple aliphatic ketones are generally less reactive and give lower enantioselectivities compared to aromatic ketones.<sup>[1]</sup>

## Conclusion

The use of (**R**)-**BINAP** in ruthenium-catalyzed asymmetric hydrogenation of ketones is a powerful and versatile methodology for the synthesis of enantioenriched secondary alcohols. The high catalytic activity, excellent enantioselectivity, and broad substrate scope make it an invaluable tool for both academic research and industrial applications in drug development and fine chemical synthesis. The provided protocols offer a starting point for researchers to apply this technology in their own synthetic endeavors.

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- To cite this document: BenchChem. [Application Notes and Protocols: (R)-BINAP in Asymmetric Hydrogenation of Ketones]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118723#r-binap-in-asymmetric-hydrogenation-of-ketones]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)